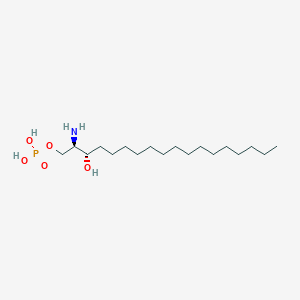
D-erythro-Dihydrosphingosine-1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Dihydrosphingosine 1-phosphate typically involves the phosphorylation of sphingosine. Sphingosine can be obtained through the hydrolysis of sphingomyelin or ceramide. The phosphorylation reaction is catalyzed by sphingosine kinases (SphKs), specifically SphK1 and SphK2, which convert sphingosine to sphingosine 1-phosphate .
Industrial Production Methods
Industrial production of (2S,3R)-Dihydrosphingosine 1-phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the extraction of sphingosine from natural sources, followed by its phosphorylation using sphingosine kinases. The product is then purified through various chromatographic techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-Dihydrosphingosine 1-phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sphingosine 1-phosphate analogs.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sphingosine 1-phosphate analogs, reduced sphingosine, and various substituted derivatives that have different biological activities and applications .
Applications De Recherche Scientifique
(2S,3R)-Dihydrosphingosine 1-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: It plays a crucial role in cell signaling, influencing processes like cell growth, survival, and migration.
Medicine: It is involved in the regulation of immune responses and has potential therapeutic applications in treating autoimmune diseases, cancer, and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Mécanisme D'action
The mechanism of action of (2S,3R)-Dihydrosphingosine 1-phosphate involves its interaction with specific receptors known as sphingosine 1-phosphate receptors (S1PRs). These receptors are G-protein-coupled receptors that mediate various cellular responses upon activation. The binding of (2S,3R)-Dihydrosphingosine 1-phosphate to S1PRs triggers signaling pathways that regulate cell proliferation, migration, and survival. Key molecular targets include S1PR1, S1PR2, and S1PR3, which are involved in immune cell trafficking, vascular development, and endothelial cell function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphinganine: A sphingoid base similar to sphingosine but lacks the double bond in the sphingosine backbone.
Uniqueness
(2S,3R)-Dihydrosphingosine 1-phosphate is unique due to its specific interaction with S1PRs and its role in diverse cellular processes. Unlike ceramide, which is primarily involved in apoptosis, (2S,3R)-Dihydrosphingosine 1-phosphate promotes cell survival and proliferation. Its ability to modulate immune responses and vascular development distinguishes it from other sphingolipids .
Propriétés
Formule moléculaire |
C18H40NO5P |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
[(2R,3S)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m1/s1 |
Clé InChI |
YHEDRJPUIRMZMP-MSOLQXFVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@@H]([C@@H](COP(=O)(O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


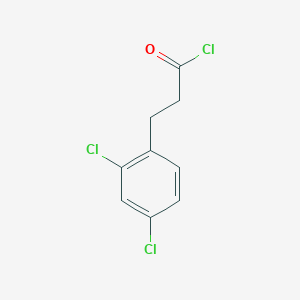
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
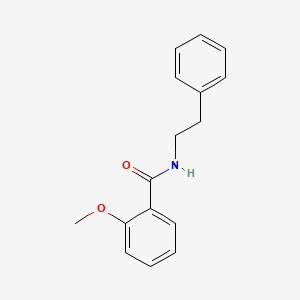
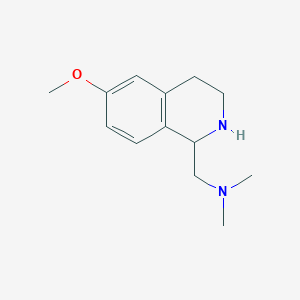

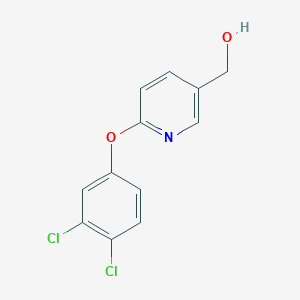
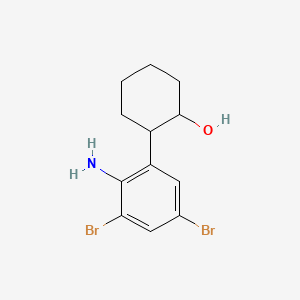
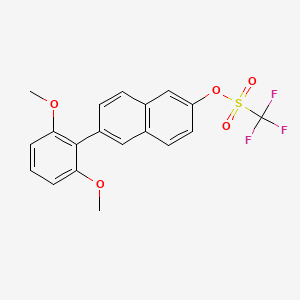
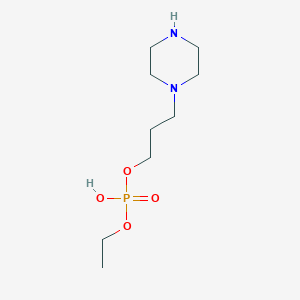
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
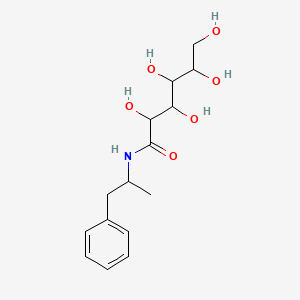
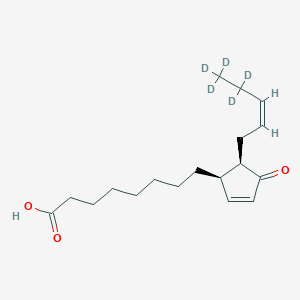
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
